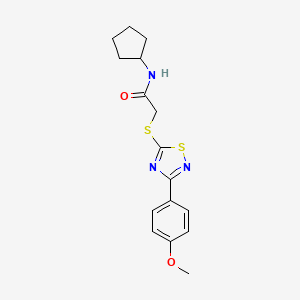
N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structural features of this compound suggest that it may exhibit significant pharmacological properties, including cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N5O2S, with a molecular weight of approximately 377.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₂S |
| Molecular Weight | 377.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticancer properties. A study conducted on various thiadiazole derivatives demonstrated that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (human breast carcinoma) and A549 (lung carcinoma) with IC₅₀ values indicating potent activity.
- MCF-7 Cell Line : The compound exhibited an IC₅₀ value of 0.28 μg/mL against MCF-7 cells, suggesting strong cytotoxic effects.
- A549 Cell Line : An IC₅₀ value of 0.52 μg/mL was recorded for A549 cells, showcasing its potential as an antitumor agent.
The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Studies have shown that these compounds activate caspases (caspase 3, 8, and 9), leading to programmed cell death. Furthermore, structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups enhances the biological activity of these compounds.
Case Studies
Several case studies have been conducted to evaluate the biological effects of thiadiazole derivatives:
Study 1: Antiproliferative Activity
In a comparative study involving various thiadiazole derivatives:
- Compound A showed an IC₅₀ value of 4.27 µg/mL against SK-MEL-2 melanoma cells.
- Compound B demonstrated a significant reduction in cell viability in HepG2 liver cancer cells with an EC₅₀ value of 10.28 µg/mL.
Study 2: Apoptosis Induction
A detailed investigation into apoptosis revealed:
- The tested compounds induced DNA fragmentation and mitochondrial membrane potential changes indicative of apoptotic processes.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-21-13-8-6-11(7-9-13)15-18-16(23-19-15)22-10-14(20)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWOYBQYYDTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













